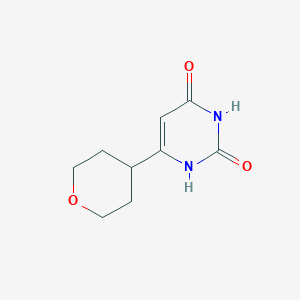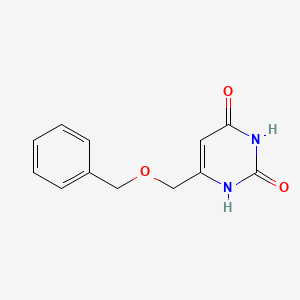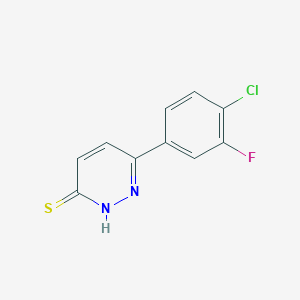
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione, also known as 6-DMAP, is a heterocyclic compound belonging to the pyrazole family. It is a colorless solid which is insoluble in water, but soluble in organic solvents such as ethanol, methanol and acetone. 6-DMAP is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a biochemical probe, and as a drug target.
Aplicaciones Científicas De Investigación
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biochemical probe, and as a drug target. It has also been used to study the structure and function of proteins, and as a tool to investigate the mechanisms of action of drugs. Additionally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been used to study the structure and function of enzymes, and to study the effects of drugs on biochemical pathways.
Mecanismo De Acción
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been shown to interact with a variety of proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and proteases. Additionally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been shown to interact with several receptors, including the serotonin 5-HT3 receptor and the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and proteases. Additionally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been shown to interact with several receptors, including the serotonin 5-HT3 receptor and the muscarinic acetylcholine receptor. In animal studies, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is available commercially. Additionally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione is relatively stable and has a low toxicity. However, there are some limitations to using 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione in lab experiments. It is insoluble in water, making it difficult to use in aqueous solutions. Additionally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione is a relatively weak inhibitor of enzymes, making it difficult to use as a probe for enzyme inhibition studies.
Direcciones Futuras
There are several potential future directions for the use of 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione. It could be used to study the structure and function of proteins and enzymes, as well as to investigate the mechanisms of action of drugs. Additionally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione could be used to study the effects of drugs on biochemical pathways, as well as to investigate the effects of drugs on physiological processes. Finally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione could be used to develop new drugs and drug targets.
Propiedades
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-3-7(13(2)12-5)6-4-8(14)11-9(15)10-6/h3-4H,1-2H3,(H2,10,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOPEYXHNUFCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)







![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)
![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)
![5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491929.png)
